NiSi Maintains Low Resistivity to 30 nm Gate Lengths vs. CoSi₂ Failure Below 40 nm
NiSi maintains low sheet resistance down to 30 nm gate lengths, whereas CoSi₂ and Co-Ni silicides exhibit increasing sheet resistance at gate lengths below 40 nm. NiSi uniquely demonstrates a reverse linewidth effect—sheet resistance decreases with decreasing linewidth—enabling reliable contact metallization at aggressively scaled dimensions [1]. CoSi₂ required a high thermal budget to achieve low diode leakage, and even with lower thermal budgets its sheet resistance degraded below 40 nm [1].
| Evidence Dimension | Gate length at which sheet resistance degradation begins |
|---|---|
| Target Compound Data | NiSi: low sheet resistance maintained to 30 nm gate length |
| Comparator Or Baseline | CoSi₂ and Co-Ni silicides: sheet resistance increases at gate lengths <40 nm |
| Quantified Difference | NiSi extends scalability by ≥10 nm (25% reduction in minimum viable gate length) |
| Conditions | Sub-100 nm CMOS gate structures; salicide process on poly-Si gate electrodes |
Why This Matters
This scalability threshold directly determines the technology node at which a silicide material remains viable; CoSi₂ fails below 40 nm gate length while NiSi remains functional to at least 30 nm, making NiSi the only viable salicide choice for 65 nm node and below.
- [1] Kittl JA, Lauwers A, Chamirian O, Van Dal M, Akheyar A, Richard O, Lisoni JG, De Potter M, Lindsay R, Maex K. Silicides for 65 nm CMOS and beyond. MRS Online Proc Libr. 2003;765:D7.5. View Source
